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molecular formula C15H10Br2N2S B8323513 4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione

4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione

Cat. No. B8323513
M. Wt: 410.1 g/mol
InChI Key: PHPNVQFWEHKPNU-UHFFFAOYSA-N
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Patent
US04188397

Procedure details

A mixture of 4,4'-dibromobenzoin (25 g, 0.068 mol) and thiourea (10.3 g, 0.14 mol) in hexanol (200 ml) was refluxed with azeotropic distillation of water for three hours. The solution was then cooled and ethanol (300 ml) was added. The mixture was further cooled and the small needles which formed were collected and washed with cold ethanol then ether and dried. Recrystallization of the product from ethyl acetate gave 4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione, m.p. 288°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)O)=O)=[CH:4][CH:3]=1.[NH2:19][C:20]([NH2:22])=[S:21].O.C(O)C>C(O)CCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:19][C:20](=[S:21])[NH:22][C:10]=2[C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)Br
Name
Quantity
10.3 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled
CUSTOM
Type
CUSTOM
Details
the small needles which formed
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with cold ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1NC(NC1C1=CC=C(C=C1)Br)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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